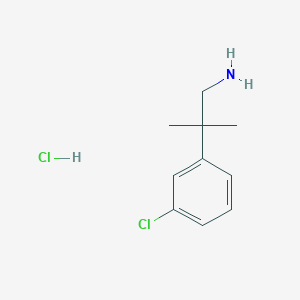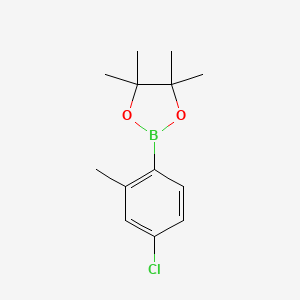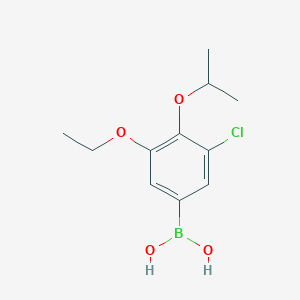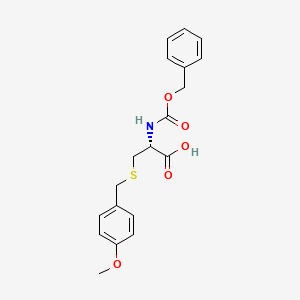![molecular formula C7H6ClN3 B1426090 2-Cloro-7-metil-7H-pirrolo[2,3-D]pirimidina CAS No. 1060816-67-2](/img/structure/B1426090.png)
2-Cloro-7-metil-7H-pirrolo[2,3-D]pirimidina
Descripción general
Descripción
“2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a pyrrolo-pyrimidine compound . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Molecular Structure Analysis
The molecular formula of “2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . The SMILES string representation is Clc1ncc2cc[nH]c2n1 . The InChI key is HJOQGBBHVRYTDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a solid . Its molecular weight is 153.57 . The specific physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Síntesis Química
“2-Cloro-7-metil-7H-pirrolo[2,3-D]pirimidina” es un intermediario clave en la síntesis de varios derivados de pirrolo[2,3-d]pirimidina . Se utiliza en la preparación de compuestos que contienen átomos de cloro en las posiciones 4 y 6 y un grupo triclorometilo en la posición 2 .
Investigación Anticancerígena
Este compuesto se ha utilizado en el diseño y la síntesis de nuevas series de derivados de pirrolo[2,3-d]pirimidina para investigación anticancerígena . Algunos de estos derivados han mostrado efectos citotóxicos prometedores contra varias líneas celulares de cáncer humano, incluyendo MCF7, A549, HCT116, PC3, HePG2, PACA2 y BJ1 .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular con derivados de pirrolo[2,3-d]pirimidina, incluyendo los sintetizados a partir de “this compound”. Estos estudios han mostrado afinidades de unión prometedoras contra la proteína antiapoptótica Bcl2 .
Estudios de Expresión Génica
Los derivados de pirrolo[2,3-d]pirimidina sintetizados a partir de “this compound” se han utilizado en estudios de expresión génica. Se ha encontrado que estos compuestos regulan positivamente P53, BAX, DR4 y DR5, y regulan negativamente Bcl2, Il-8 y CDK4 en células MCF7 tratadas .
Inducción de Apoptosis
Se ha encontrado que estos compuestos inducen la muerte apoptótica en células MCF7 . También se ha encontrado que aumentan la actividad de Caspasa 8 y BAX, mientras que disminuyen la actividad de Bcl2 .
Arresto del Ciclo Celular
Se ha encontrado que los compuestos sintetizados a partir de “this compound” causan un arresto del ciclo celular en la fase G1/S en células MCF7 .
Inhibidores de la Tirosin Kinasa
“this compound” se puede utilizar en la preparación de inhibidores de la tirosin kinasa, particularmente inhibidores de la señalización oral de transductores y activadores de transcripción 6 (STAT6) .
Investigación sobre el Cáncer de Mama
Se han evaluado derivados de “this compound” contra el cáncer de mama .
Safety and Hazards
The safety information for “2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is believed to be tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution . It binds to the active site of tyrosine kinase, inhibiting its activity and thus disrupting the signal transduction cascades. This leads to changes in cellular processes such as growth and apoptosis.
Biochemical Pathways
The compound’s interaction with tyrosine kinase affects various biochemical pathways. The inhibition of tyrosine kinase disrupts the STAT6 pathway, which plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, influencing cellular activities such as cell growth and apoptosis .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its molecular weight (1676 g/mol) , and its physical form (solid)
Result of Action
The molecular and cellular effects of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibitory effect on tyrosine kinase. This results in the disruption of signal transduction cascades, affecting cellular processes such as growth and apoptosis . For instance, it has been found to show potential activity against breast cancer cells .
Action Environment
The action, efficacy, and stability of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown promising results in in vitro anticancer studies .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown to have significant effects on various types of cells . For instance, certain derivatives have shown promising cytotoxic effects against MCF7, HePG2, and PACA2 cancer cell lines .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have shown to interact with Bcl2 anti-apoptotic protein . These interactions have led to changes in gene expression, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Propiedades
IUPAC Name |
2-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRQILACBXPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725575 | |
| Record name | 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-67-2 | |
| Record name | 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
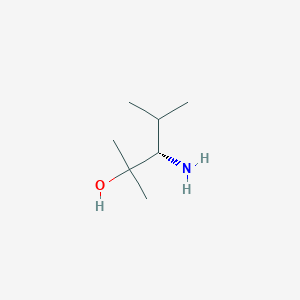
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
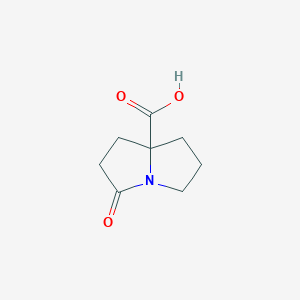
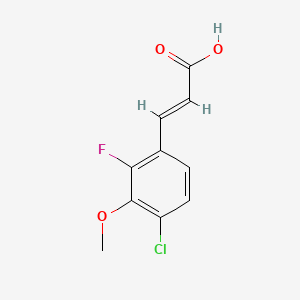

![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
